6-Chloro-2,4-difluoroiodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,5-difluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGGRCAGASFINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295238 | |
| Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-98-5 | |
| Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 6 Chloro 2,4 Difluoroiodobenzene
Retrosynthetic Analysis and Strategic Disconnections for Polysubstituted Arenes
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 6-chloro-2,4-difluoroiodobenzene, the primary disconnections involve the carbon-halogen bonds. The challenge lies in the specific placement of the chloro, fluoro, and iodo substituents on the benzene (B151609) ring.
A logical retrosynthetic approach would involve disconnecting the iodine atom first, as iodination is often a milder and more selective reaction compared to fluorination or chlorination. This leads to 1-chloro-3,5-difluorobenzene (B74746) as a key precursor. Alternatively, disconnection of the chloro or fluoro groups could be considered, depending on the availability of starting materials and the directing effects of the remaining substituents.
The synthesis of polysubstituted benzenes often involves a series of electrophilic aromatic substitution reactions. libretexts.org The order in which these substituents are introduced is crucial to achieving the desired isomer. libretexts.org For instance, the directing effects of existing halogens on the ring will influence the position of subsequent halogenation.
Direct Halogenation Approaches for Chloro-, Fluoro-, and Iodo-Substituted Benzene Rings
Direct halogenation of a pre-existing substituted benzene ring is a common strategy. However, achieving the desired 1-chloro-3,5-difluoro-2-iodo substitution pattern requires careful consideration of the reaction conditions and the directing effects of the substituents.
Electrophilic Iodination Pathways
Iodination of aromatic compounds typically requires an activating agent or an electrophilic iodine source, as iodine itself is relatively unreactive towards benzene. orgoreview.comwikipedia.org Common methods employ a mixture of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the potent electrophile I+. wikipedia.orglibretexts.org For deactivated arenes, more powerful iodinating systems like iodine/potassium iodate (B108269) in sulfuric acid may be necessary. wikipedia.org The introduction of iodine into a difluorochloro-benzene precursor would be a potential route, with the directing effects of the existing halogens guiding the regioselectivity of the iodination.
Recent advances in iodination have focused on developing milder and more environmentally friendly protocols, such as using molecular iodine or iodide salts in combination with green oxidants. mdpi.com
Nucleophilic Fluorination Strategies
Nucleophilic fluorination offers a powerful method for introducing fluorine atoms into an aromatic ring, often by displacing a leaving group like a halide or a nitro group. google.comnumberanalytics.com This approach is particularly useful for synthesizing fluoroarenes that are difficult to obtain through electrophilic fluorination.
One strategy involves the use of fluoride (B91410) salts, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a suitable leaving group. numberanalytics.comrsc.org The reactivity of these salts can be enhanced by using phase-transfer catalysts or by performing the reaction in aprotic polar solvents. rsc.org A mechanochemical approach for solid-state nucleophilic fluorination using KF has also been developed, offering a rapid and environmentally friendly alternative. rsc.org
Iodonium ylides have also emerged as precursors for nucleophilic fluorination. beilstein-journals.org These compounds can react with sources of fluoride, such as hydrogen fluoride, to yield fluorinated products. beilstein-journals.org The reactivity and outcome of these reactions can be influenced by the substituents on the iodoarene. beilstein-journals.org
Chlorination Protocols
Chlorination of aromatic rings is a classic electrophilic aromatic substitution reaction. libretexts.org It is typically carried out using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). libretexts.org The catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine. libretexts.org
For the synthesis of this compound, chlorination could be performed on a 2,4-difluoroiodobenzene (B1295311) precursor. The directing effects of the fluorine and iodine atoms would need to be carefully considered to achieve the desired regiochemistry. Hypervalent iodine reagents have also been utilized in chlorination reactions, providing a milder and safer alternative to traditional methods. nih.gov
Functional Group Interconversions and Transformation Reactions
An alternative to direct halogenation is the transformation of other functional groups into the desired halogen substituents. This approach can offer better control over regioselectivity.
Conversion from Nitro- or Amino- Precursors
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for converting an amino group into a wide range of functionalities, including halogens. wikipedia.orglscollege.ac.innih.gov This reaction proceeds via the formation of a diazonium salt from an aniline (B41778) derivative, which is then displaced by a nucleophile, such as a halide ion, in the presence of a copper(I) salt catalyst. wikipedia.orglscollege.ac.in
For the synthesis of this compound, a potential route could start from a corresponding aniline precursor, such as 2-amino-5-chloro-1,3-difluorobenzene. Diazotization of this amine followed by a Sandmeyer-type reaction with an iodide source would yield the target molecule. The Sandmeyer reaction is particularly valuable as it allows for the introduction of substituents in positions that may not be accessible through direct electrophilic substitution. organic-chemistry.org
Similarly, a nitro group can be a precursor to an amino group through reduction, which can then be subjected to the Sandmeyer reaction. For example, a precursor like 1-chloro-2,4-difluoro-6-nitrobenzene could be reduced to the corresponding aniline and then converted to the iodo-derivative. The synthesis of such nitro precursors can often be achieved through nitration of a suitable chloro-difluoro-benzene. wikipedia.org
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required purity of the final product.
Halogen Dance Reactions and Regioselective Rearrangements
Halogen dance reactions, also known as halogen scrambling or migration, represent a fascinating and synthetically useful class of rearrangements in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This transformation is typically catalyzed by a strong base and proceeds through a series of deprotonation and halogenation steps. wikipedia.orguoc.gr The driving force for the halogen dance is thermodynamic, leading to the formation of the most stable aryl anion or metalated species. scribd.com
The mechanism, first systematically elucidated by Joseph F. Bunnett, involves the initial deprotonation of the aromatic ring by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form an aryl anion. wikipedia.org This anion can then abstract a halogen from another polyhalogenated molecule, propagating a chain reaction. wikipedia.org The regioselectivity of the rearrangement is influenced by several factors, including the nature of the halogen, the substitution pattern on the ring, and the reaction temperature. wikipedia.orguoc.gr Lower temperatures often favor the halogen dance by allowing for the coexistence of both metalated and unmetalated species. wikipedia.org
The stability of the resulting aryl anion is a key determinant of the reaction's direction. The electron-withdrawing nature of fluorine and chlorine atoms can influence the acidity of the ring protons and the stability of the carbanionic intermediates, thereby directing the regiochemical outcome of the rearrangement. uoc.gr
Table 1: Factors Influencing Halogen Dance Reactions
| Factor | Influence on the Reaction |
| Base Strength | Strong bases are required to initiate the deprotonation of the aromatic ring. |
| Halogen Type | The lability of the halogen (I > Br > Cl > F) affects the ease of migration. |
| Ring Substituents | Electron-withdrawing or -donating groups influence the stability of the aryl anion intermediates, directing the rearrangement. |
| Temperature | Lower temperatures can favor the halogen dance by slowing down competing reactions and allowing for the necessary equilibria to be established. wikipedia.org |
| Solvent | The polarity and coordinating ability of the solvent can affect the aggregation and reactivity of the organometallic intermediates. |
Green Chemistry Principles in the Synthesis of this compound
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. yale.eduacs.org Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.
Key principles relevant to this synthesis include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves minimizing the formation of byproducts.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. scispace.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.orgrroij.com
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edu
Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org
While specific green chemistry-focused syntheses of this compound are not extensively documented in the provided search results, the general principles can be applied. For example, exploring catalytic methods for halogenation or developing one-pot procedures that reduce the number of steps and the need for purification would align with green chemistry goals. researchgate.net The use of alternative reaction media, such as water or ionic liquids, could also contribute to a greener synthesis. scispace.com
Reactivity Profiles and Mechanistic Investigations of 6 Chloro 2,4 Difluoroiodobenzene
Influence of Multiple Halogen Substituents on Aromatic Reactivity
The collective presence of chlorine, fluorine, and iodine on the benzene (B151609) ring of 6-Chloro-2,4-difluoroiodobenzene results in a complex electronic and steric landscape that significantly influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as in metal-catalyzed processes.
Electronic Effects and Inductive Properties of Chlorine, Fluorine, and Iodine
The magnitude of these effects varies among the halogens. Fluorine is the most electronegative halogen, and thus exerts the strongest inductive withdrawal. libretexts.org However, its 2p orbitals are of similar size to the 2p orbitals of carbon, allowing for more effective overlap and a more significant resonance donation compared to chlorine and iodine. stackexchange.com Despite this, the strong inductive effect of fluorine still results in a net deactivation of the ring. Chlorine and iodine have lower electronegativities than fluorine, leading to weaker inductive effects. Their larger p orbitals (3p for chlorine and 5p for iodine) result in less effective overlap with the carbon 2p orbitals, diminishing their resonance-donating ability. stackexchange.com
In this compound, the cumulative inductive effect of the two fluorine atoms and the chlorine atom significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, this electron deficiency enhances its reactivity towards nucleophilic aromatic substitution.
While halogens are deactivating groups, they are considered ortho, para-directors in electrophilic aromatic substitution. leah4sci.commasterorganicchemistry.com This is because the resonance donation of electrons, although weaker than the inductive withdrawal, preferentially increases the electron density at the ortho and para positions relative to the meta position. masterorganicchemistry.com This stabilization of the cationic intermediate (the sigma complex) at the ortho and para positions directs incoming electrophiles to these sites.
Steric Hindrance and Directed Effects on Reaction Pathways
The spatial arrangement of the halogen substituents in this compound introduces steric hindrance that can influence the regioselectivity of its reactions. The iodine atom at position 1 is flanked by a chlorine atom at position 6 and a fluorine atom at position 2, creating a sterically crowded environment. This steric bulk can hinder the approach of reagents to the adjacent positions, potentially favoring reactions at less encumbered sites.
In addition to steric effects, halogens can act as directing groups in certain reactions, such as Directed ortho Metallation (DoM). In DoM, a strong base, typically an organolithium reagent, deprotonates a position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org Halogens, particularly fluorine, can function as weak DMGs, facilitating lithiation at an adjacent position. researchgate.net In this compound, the fluorine at position 2 could potentially direct metalation to the C3 position. However, the presence of the more acidic proton between two halogen atoms can also influence the site of metalation.
Carbon-Halogen Bond Activation and Selectivity
A key aspect of the reactivity of polyhalogenated aromatic compounds lies in the selective activation of one carbon-halogen (C-X) bond over another. This selectivity is crucial for the sequential functionalization of the aromatic ring and the synthesis of complex molecules.
Differential Reactivity of C-I, C-Cl, and C-F Bonds in Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order of their bond dissociation energies: C-I < C-Br < C-Cl < C-F. The weaker C-I bond is the most readily cleaved and activated by the palladium catalyst, making it the primary site of reaction in polyhalogenated compounds containing different halogens. This inherent reactivity difference allows for highly selective cross-coupling reactions at the iodine-bearing carbon of this compound, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
This chemoselectivity is a cornerstone of modern organic synthesis, enabling the stepwise introduction of different functional groups onto the aromatic scaffold. For instance, a Sonogashira coupling could be performed selectively at the C-I bond, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Cl bond under more forcing conditions. The C-F bonds are generally the most robust and typically remain unreacted in standard palladium-catalyzed cross-coupling reactions.
Directed Ortho Metallation (DoM) Strategies
Directed ortho Metallation (DoM) provides an alternative strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While halogens are not the strongest DMGs, they can influence the site of lithiation. Fluorine, in particular, has been shown to act as an effective ortho-directing group. researchgate.net
In the context of this compound, the fluorine atom at the 2-position could direct lithiation to the C3 position. However, the acidity of the aromatic protons is also influenced by the inductive effects of all the halogen substituents. The proton at C3 is situated between two fluorine atoms, which could increase its acidity and favor deprotonation at this site. Conversely, the proton at C5 is flanked by a fluorine and a chlorine atom. Competition between these directing and activating effects would determine the ultimate site of metalation. It's also important to note that halogen-metal exchange, particularly with the weaker C-I bond, can be a competing process with DoM, especially when using alkyllithium reagents at higher temperatures. uwindsor.ca
Metal-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for a variety of metal-catalyzed cross-coupling reactions, primarily leveraging the high reactivity of the carbon-iodine bond. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of functionalized aromatic compounds.
The selective activation of the C-I bond enables the participation of this compound in cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with Aryl Halides
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) |
| Heck Reaction | Aryl Halide + Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp²) |
This table provides a general overview of common cross-coupling reactions. Specific conditions for this compound would require experimental investigation.
In a typical scenario, a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to proceed selectively at the C-I position to yield a 2-aryl-1-chloro-3,5-difluorobenzene derivative. Similarly, a Sonogashira coupling with a terminal alkyne would afford the corresponding 2-alkynyl-1-chloro-3,5-difluorobenzene. The Heck reaction with an alkene would also be anticipated to occur at the C-I bond, leading to the formation of a styrenyl-type derivative. The remaining C-Cl and C-F bonds can then be targeted for further functionalization under different reaction conditions, showcasing the synthetic utility of this polyhalogenated building block.
Palladium-Catalyzed C-C, C-N, and C-O Bond Formations
Detailed investigations into palladium-catalyzed carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formations using this compound as the aryl halide substrate are not available in the reviewed scientific literature. The reactivity of this specific molecule in key cross-coupling reactions remains uncharacterized.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura reaction is a foundational method for creating carbon-carbon bonds between organoboron compounds and organic halides. nih.gov However, specific studies detailing the coupling of this compound with boronic acids or esters, including reaction conditions, catalyst systems, and product yields, have not been reported. The selective reactivity of the iodo- versus the chloro-substituent in this trifunctional molecule under Suzuki-Miyaura conditions is therefore not experimentally established.
Sonogashira Coupling Architectures
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. researchgate.net There are no specific documented examples or mechanistic studies of the Sonogashira coupling involving this compound. Research on similarly complex substrates, such as 9-substituted-6-chloro-2,8-diiodopurines, shows that regioselectivity can be controlled by the choice of palladium catalyst and ligands, but this has not been demonstrated for this compound. elsevierpure.comrsc.org
Buchwald-Hartwig Amination with Halogenated Substrates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgrug.nl While this reaction is broadly applicable, investigations specifically employing this compound as the substrate are not found in the literature. Studies on other dihalogenated substrates, like 6-bromo-2-chloroquinoline, have demonstrated the potential for selective amination at one halogen site over another by carefully tuning reaction conditions, but no such data exists for the title compound. nih.gov
Heck Reaction Applications
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Despite its wide utility, there are no specific reports on the application of the Heck reaction using this compound. The influence of the fluorine and chlorine substituents on the regioselectivity and efficiency of the oxidative addition and subsequent coupling steps for this particular substrate has not been investigated.
Iron-Catalyzed Cross-Coupling Variants
Iron-catalyzed cross-coupling has emerged as a cost-effective and less toxic alternative to palladium-catalyzed methods for certain C-C bond formations, often using Grignard reagents. nih.govnih.gov There is no available research or experimental data on the use of this compound in any iron-catalyzed cross-coupling reactions.
Nickel-Catalyzed Reactions with Polyhalogenated Arenes
Nickel-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex aromatic compounds from polyhalogenated arenes. In the context of molecules such as this compound, the primary challenge and synthetic opportunity lies in the selective activation of one C-X (carbon-halogen) bond over others. The reactivity of halogens in such nickel-catalyzed processes generally follows the trend I > Br > Cl > F for oxidative addition to the Ni(0) center, which is the key initial step in many cross-coupling catalytic cycles.
For this compound, this reactivity trend implies that a nickel catalyst will preferentially activate the C-I bond. This allows for selective functionalization at the iodine-bearing carbon. For instance, in a typical cross-coupling reaction, such as a Suzuki or Kumada coupling, the iodine would be replaced by a new carbon-carbon bond, leaving the chlorine and fluorine atoms untouched. This high degree of selectivity is crucial for the stepwise synthesis of more complex molecules.
Mechanistic studies have shown that the oxidative addition step is highly sensitive to both electronic and steric factors. The weaker C-I bond, compared to C-Cl and C-F bonds, makes it the most susceptible to cleavage by the nickel catalyst. Following oxidative addition, the resulting organonickel intermediate can then undergo transmetalation with a suitable coupling partner (e.g., an organoboron or organomagnesium reagent), followed by reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.
While the C-Cl and C-F bonds are generally less reactive under conditions optimized for C-I bond activation, their reactivity can be modulated by the choice of nickel catalyst, ligands, and reaction conditions. For example, more electron-rich ligands on the nickel center can increase its reactivity, potentially enabling the activation of the C-Cl bond, although this would typically require more forcing conditions than C-I activation. The activation of C-F bonds is the most challenging and usually requires specialized catalytic systems.
Table 1: General Reactivity Trend of Halogens in Nickel-Catalyzed Oxidative Addition
| Halogen | Bond Dissociation Energy (Aryl-X) | Reactivity Trend in Oxidative Addition |
| Iodine (I) | Lowest | Highest |
| Bromine (Br) | ||
| Chlorine (Cl) | ||
| Fluorine (F) | Highest | Lowest |
This table provides a generalized trend. Actual reactivity can be influenced by the specific substrate and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorine
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For a reaction to proceed via the SNAr mechanism, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.
In this compound, the fluorine atoms can potentially act as leaving groups in SNAr reactions. The strong electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. This effect is further enhanced by the presence of the other halogen atoms (chlorine and iodine), which also exert an inductive electron-withdrawing effect, further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex is delocalized onto the electron-withdrawing groups. In the case of this compound, the other halogens can help to stabilize this intermediate through their inductive effects. The subsequent departure of the fluoride (B91410) ion, which is a reasonably good leaving group in this context, leads to the formation of the substitution product.
The regioselectivity of SNAr on polyhalogenated benzenes can be complex. In this compound, there are two fluorine atoms at positions 2 and 4. The position of nucleophilic attack will be influenced by the combined electronic effects of all three halogen substituents. Generally, a nucleophile will attack the most electron-deficient carbon atom that bears a good leaving group. Computational studies on similar polyhalogenated compounds have been used to predict the most likely site of substitution by evaluating the relative energies of the possible Meisenheimer intermediates.
It is noteworthy that in SNAr reactions, fluoride is often a better leaving group than chloride, bromide, or iodide. youtube.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.com
Table 2: Factors Influencing SNAr Reactivity of Fluorine in Polyhaloarenes
| Factor | Influence on SNAr |
| Electronegativity of Fluorine | Increases the electrophilicity of the attached carbon, favoring nucleophilic attack. |
| Presence of other halogens | Inductive electron withdrawal further activates the ring for SNAr. |
| Stability of Meisenheimer complex | Resonance and inductive effects of substituents stabilize the intermediate. |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |
Radical Reactions and Photolytic Transformations of Haloarenes
Photo-dehalogenation Studies
The photolysis of polyhalogenated aromatic compounds upon irradiation with ultraviolet (UV) light can induce the cleavage of carbon-halogen bonds, leading to dehalogenation. rsc.org This process typically proceeds through a radical mechanism. The energy of the absorbed photon excites the molecule to an electronic excited state, which can then undergo homolytic cleavage of a C-X bond to form an aryl radical and a halogen atom.
The efficiency and selectivity of photo-dehalogenation are dependent on the carbon-halogen bond dissociation energies. For this compound, the C-I bond is the weakest among the C-X bonds present. Consequently, it is expected that upon UV irradiation, the C-I bond would be the most likely to undergo homolytic cleavage, leading to the formation of a 2-chloro-4,6-difluorophenyl radical and an iodine atom.
Studies on other polyhalogenated aromatic compounds have shown that the photolytic cleavage of a C-I bond is a common and often selective process. rsc.org The resulting aryl radical is a highly reactive intermediate that can then participate in a variety of subsequent reactions. In the presence of a hydrogen-atom donor, such as a solvent molecule, the aryl radical can abstract a hydrogen atom to form the dehalogenated product, 2-chloro-4,6-difluorobenzene.
Photoexcitation: The haloarene absorbs a photon of UV light, promoting it to an excited electronic state.
Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the weakest C-X bond (in this case, C-I) to generate an aryl radical and a halogen atom.
Hydrogen Abstraction: The aryl radical abstracts a hydrogen atom from a suitable donor to yield the dehalogenated product.
The quantum yield of photo-dehalogenation, which is a measure of the efficiency of the photochemical process, can be influenced by various factors, including the wavelength of the incident light, the solvent, and the presence of other substances that can interact with the excited state or the radical intermediates.
Photo-isomerization Phenomena
Photo-isomerization is a process in which a molecule is converted into one of its isomers by the absorption of light. wikipedia.org For aromatic compounds, photo-isomerization can involve the rearrangement of substituents on the aromatic ring or the transformation of the benzene ring itself into one of its valence isomers, such as Dewar benzene or benzvalene. researchgate.net
For a polysubstituted benzene like this compound, photo-isomerization could potentially lead to a mixture of constitutional isomers, where the chlorine, fluorine, and iodine atoms are arranged differently around the benzene ring. However, such processes often have low quantum yields and may be accompanied by competing photochemical reactions, such as photo-dehalogenation as discussed previously.
The likelihood of photo-isomerization versus photo-dehalogenation would depend on the relative energies of the transition states for C-X bond cleavage versus valence isomerization from the photoexcited state. Given the weakness of the C-I bond, it is plausible that photo-dehalogenation would be a more dominant pathway for this compound upon UV irradiation.
Computational and Theoretical Studies of 6 Chloro 2,4 Difluoroiodobenzene
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the arrangement and energy of electrons within a molecule, which in turn dictate its chemical behavior.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. semanticscholar.org
| Orbital/Concept | Description | Implication for Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Region of the molecule most likely to donate electrons; associated with nucleophilicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that is empty of electrons. | Region of the molecule most likely to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher stability and lower reactivity. A smaller gap suggests higher reactivity. |
The molecular electrostatic potential (MEP) surface illustrates the charge distribution around a molecule and is a powerful tool for predicting noncovalent interactions. For halogenated compounds, a key feature is the "σ-hole," a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond. nih.govwikipedia.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. mdpi.com
In 6-Chloro-2,4-difluoroiodobenzene, the iodine atom is expected to possess a significant σ-hole. The presence of strongly electron-withdrawing fluorine and chlorine atoms on the benzene (B151609) ring enhances the magnitude of this positive potential. nih.govmdpi.com This makes the iodine atom in this compound a potent halogen bond donor, enabling it to form strong, directional, noncovalent interactions with Lewis bases or other electron-rich sites. mdpi.comrsc.org Computational studies show that the strength of halogen bonding correlates with the positive potential of the σ-hole, which increases with the electron-withdrawing power of substituents on the aromatic ring. researchgate.netump.edu.pl
| Substituent Type on Benzene Ring | Effect on Electron Density of the Ring | Predicted Impact on Iodine's σ-Hole Potential (VS,max) | Halogen Bonding Donor Strength |
|---|---|---|---|
| Strong Electron-Withdrawing (e.g., -NO2, -F) | Decreases | Strongly Increases | Strong |
| Weak Electron-Withdrawing (e.g., -Cl) | Decreases | Increases | Moderate to Strong |
| No Substituent (e.g., -H) | Baseline | Baseline Positive Potential | Moderate |
| Electron-Donating (e.g., -CH3, -NH2) | Increases | Decreases | Weak |
Density Functional Theory (DFT) Applications
DFT is a versatile computational method used to investigate the electronic structure and properties of many-body systems, making it highly suitable for studying complex organic molecules and their reaction mechanisms. researchgate.netkarazin.ua
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For a multi-functionalized molecule like this compound, DFT can predict the relative reactivity of its different halogen atoms (I, Cl, F) in various chemical transformations, such as cross-coupling reactions (e.g., Suzuki or Sonogashira) or nucleophilic aromatic substitution (SNAr). fluorine1.ruresearchgate.net
By calculating the activation energies for different possible reaction pathways, DFT can elucidate the selectivity of a reaction. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can determine whether oxidative addition is more likely to occur at the C-I bond versus the C-Cl bond, thereby predicting the major product. fluorine1.ruuva.es Such studies provide critical insights that can guide the strategic design of synthetic routes.
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. DFT is a powerful tool for locating the geometry of these fleeting structures and calculating their energies. scholaris.ca
Conformational Analysis and Intermolecular Interactions
Understanding the three-dimensional structure of a molecule and how it interacts with other molecules is crucial for predicting its physical properties and role in supramolecular chemistry.
As a substituted benzene ring, this compound is a relatively rigid, planar molecule. Therefore, it does not exhibit significant conformational isomerism that arises from rotation around single bonds, which is more relevant for flexible, long-chain molecules. The primary focus of its structural analysis lies in its intermolecular interactions.
Prediction of Spectroscopic Signatures and Chemical Properties from First Principles
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound from a theoretical standpoint. Through the application of first-principles or ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, it is possible to predict a range of spectroscopic and chemical characteristics. These computational approaches, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), model the electronic structure of the molecule to forecast its behavior and properties. wikipedia.org Such studies are invaluable for interpreting experimental data, guiding synthetic efforts, and understanding structure-property relationships in halobenzenes. nist.govresearchgate.net
Ab initio calculations for this compound would typically begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy state. researchgate.net From this optimized geometry, a wealth of information can be derived.
One of the primary applications of these theoretical methods is the prediction of spectroscopic signatures. For instance, calculations can forecast the nuclear magnetic resonance (NMR) chemical shifts. While experimental NMR provides data on the chemical environment of magnetically active nuclei, theoretical predictions can aid in the assignment of complex spectra, especially for molecules with multiple substituents on an aromatic ring. semanticscholar.orgpreprints.org
Similarly, vibrational spectroscopy, which encompasses infrared (IR) and Raman techniques, can be simulated. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This simulated spectrum can be compared with experimental results to help assign specific vibrational modes to the stretching and bending of particular bonds within the molecule.
Electronic properties are also a key output of first-principles calculations. These include the prediction of the molecule's dipole moment, which provides insight into its polarity, and the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transitions. wikipedia.org
The following tables illustrate the types of data that can be generated for this compound through first-principles calculations. The values presented are hypothetical and representative of what a computational study would aim to determine.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (ppm) | C1: 100-110 |
| C2: 155-165 (d, JCF) | |
| C3: 110-120 | |
| C4: 150-160 (d, JCF) | |
| C5: 125-135 | |
| C6: 90-100 | |
| ¹⁹F NMR Chemical Shift (ppm) | F (at C2): -110 to -120 |
| F (at C4): -100 to -110 | |
| Major IR Frequencies (cm⁻¹) | C-I Stretch: 500-600 |
| C-Cl Stretch: 700-800 | |
| C-F Stretch: 1200-1300 | |
| Aromatic C=C Stretch: 1400-1600 |
Table 2: Predicted Chemical Properties for this compound
| Chemical Property | Predicted Value |
| Dipole Moment (Debye) | 1.5 - 2.5 |
| HOMO Energy (eV) | -8.5 to -9.5 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| HOMO-LUMO Gap (eV) | 6.5 - 8.5 |
| Electron Affinity (eV) | 1.0 - 2.0 |
| Ionization Potential (eV) | 8.5 - 9.5 |
These predicted values are instrumental in building a comprehensive profile of this compound, offering insights that complement and can often predate experimental investigation. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. ugto.mxacs.org For halogenated compounds, it is often necessary to use basis sets that can adequately describe the large number of electrons and relativistic effects associated with heavier atoms like iodine. ugto.mx
Advanced Synthetic Utility of 6 Chloro 2,4 Difluoroiodobenzene As a Molecular Scaffold
Building Block in the Construction of Complex Organic Molecules
The utility of 6-chloro-2,4-difluoroiodobenzene as a foundational unit in organic synthesis stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making it highly susceptible to a variety of metal-catalyzed cross-coupling reactions. This predictable reactivity allows chemists to introduce diverse molecular fragments at the iodine position with high selectivity.
For instance, it is a key intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Through reactions like Suzuki, Sonogashira, and Heck couplings, a wide array of alkyl, aryl, or alkynyl groups can be attached to the benzene (B151609) ring. This initial modification leaves the chloro and fluoro groups intact for subsequent functionalization, enabling a modular and efficient approach to building intricate molecular frameworks.
Precursor for Advanced Fluorinated and Polyhalogenated Derivatives
The presence of multiple halogen atoms makes this compound an excellent precursor for a range of advanced polyhalogenated and fluorinated compounds. The distinct electronic environments of the C-I, C-Cl, and C-F bonds allow for stepwise functionalization.
Following an initial reaction at the iodine site, the chlorine atom can be targeted for further modification. For example, it can be displaced through nucleophilic aromatic substitution (SNAr) reactions, often requiring more forcing conditions than reactions at the iodine position, or it can be used in other cross-coupling reactions under specific catalytic systems. This stepwise approach is instrumental in creating highly substituted aromatic rings with precisely controlled substitution patterns, which are often difficult to achieve through other synthetic routes.
Application in the Synthesis of Heterocyclic Frameworks (e.g., carbazole (B46965) derivatives, indazoles)
This compound is a valuable synthon for the construction of various heterocyclic ring systems, which are core structures in many biologically active molecules. Its ability to undergo sequential cross-coupling reactions makes it particularly suitable for synthesizing fused ring systems like carbazoles and indazoles.
In a typical synthesis of a carbazole derivative, the iodine atom can first undergo a Suzuki or Buchwald-Hartwig amination reaction to couple with an aniline (B41778) derivative. The resulting diarylamine intermediate can then undergo an intramolecular C-H activation or a second coupling reaction involving the chlorine atom to close the ring and form the carbazole framework. The fluorine atoms remain on the final structure, often enhancing its pharmacological properties. Similarly, it can react with hydrazine (B178648) or its derivatives to form substituted indazoles, another important class of heterocyclic compounds.
Role in Radiolabeling Methodologies (e.g., ¹⁸F-Fluorination Precursors)
In the field of medical imaging, particularly Positron Emission Tomography (PET), molecules are labeled with short-lived positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). Aryl halides, especially those containing iodine or bromine, are often used as precursors for radiofluorination, where the halogen is replaced by ¹⁸F.
This compound and its derivatives can serve as precursors for the synthesis of ¹⁸F-labeled radiotracers. While direct displacement of the fluorine atoms is not feasible, the iodine atom can be transformed into a more suitable leaving group for nucleophilic ¹⁸F-fluorination, such as a diaryliodonium salt. By first coupling a molecule of interest to the this compound scaffold at the chlorine position, and then converting the iodine into a diaryliodonium salt, a precursor is created that can be efficiently labeled with ¹⁸F. This introduces the ¹⁸F-label onto a fluorinated aromatic ring, a common motif in modern radiopharmaceuticals.
Integration into Material Science Synthons (e.g., Liquid Crystal and Polymer Precursors)
In the synthesis of liquid crystals, this compound can be incorporated into rod-shaped molecules (mesogens). The fluorine atoms can enhance the mesophase stability and tune the dielectric anisotropy, a key property for display applications. Similarly, in polymer science, it can be used as a monomer or a cross-linking agent to create high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties due to the presence of fluorine. The reactive handles (iodine and chlorine) allow for its incorporation into polymer backbones or as pendant groups through various polymerization techniques.
Analytical and Spectroscopic Methodologies for Structural and Mechanistic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Multi-Halogenated Systems (e.g., ¹H, ¹³C, ¹⁹F, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of multi-halogenated aromatic compounds. The analysis of different nuclei provides complementary information for unambiguous structure determination.
For 6-Chloro-2,4-difluoroiodobenzene, which has no hydrogen atoms attached to the aromatic ring, the ¹H NMR spectrum would be silent in the aromatic region, serving primarily to confirm the absence of protonated impurities.
The ¹³C NMR spectrum is more informative, expected to show six distinct signals corresponding to the six unique carbon environments in the molecule. The chemical shifts of these carbons are influenced by the electronegativity and position of the attached halogen substituents. Carbons bonded to the highly electronegative fluorine atoms will exhibit significant downfield shifts, and the carbon attached to iodine will also be influenced. As all six carbons are quaternary (not attached to any protons), their signals in a standard ¹³C NMR spectrum are typically weaker than those of protonated carbons. youtube.comresearchgate.net
¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. nih.gov For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms (at C2 and C4). These signals would likely appear as complex multiplets due to spin-spin coupling with each other and potentially with the carbon atoms. youtube.com The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, minimizing spectral overlap even in complex molecules. nih.gov Quantum chemical methods, often using density functional theory (DFT), can be employed to predict ¹⁹F chemical shifts with high accuracy, aiding in the definitive assignment of signals to specific fluorine atoms within the molecule. nih.gov
| Nucleus | Expected Signals | Typical Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | 0 (in aromatic region) | N/A | Confirms absence of protons on the ring. |
| ¹³C | 6 | 100-170 | Shows six unique carbon environments; shifts influenced by halogen substitution. docbrown.info |
| ¹⁹F | 2 | -100 to -170 (vs. CFCl₃) | Highly sensitive probe for the two distinct fluorine environments; shows F-F coupling. youtube.comcolorado.edu |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of halogenated compounds, providing exact mass data that can confirm the elemental composition of a molecule with high confidence. nih.govchromatographyonline.com For this compound (C₆H₂ClF₂I), HRMS would be used to measure the mass of the molecular ion to within a very narrow tolerance (typically < 5 ppm), allowing for the unambiguous determination of its molecular formula. scholaris.ca
This technique is invaluable for monitoring the progress of reactions involving this compound. By analyzing aliquots of a reaction mixture over time, HRMS can track the disappearance of starting materials and the appearance of intermediates and final products. Coupling gas chromatography with HRMS (GC-HRMS) allows for the separation of complex mixtures prior to detection, ensuring that the mass data corresponds to a single, pure component. chromatographyonline.combohrium.com
Furthermore, the isotopic distribution pattern in the mass spectrum serves as a confirmatory feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M), providing a clear signature for the presence of a single chlorine atom in the molecule.
| Ion | Elemental Composition | Calculated Exact Mass | Expected Isotopic Pattern |
|---|---|---|---|
| [M]⁺ | C₆H₂³⁵ClF₂I | 273.8882 | Major peak (M). |
| [M+2]⁺ | C₆H₂³⁷ClF₂I | 275.8852 | Peak at ~32% relative intensity to M, confirming one Cl atom. |
X-ray Crystallography of Derivatives and Co-crystals for Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a single crystal of this compound itself may be challenging, its derivatives or co-crystals can provide profound insights into its solid-state structure and intermolecular interactions. researchgate.net
A particularly relevant area of study for this compound is the formation of co-crystals through halogen bonding. wikipedia.orgijprs.com The iodine atom in this compound, activated by the electron-withdrawing effects of the adjacent fluorine and chlorine atoms, is a potent halogen bond donor. It can form strong, directional, non-covalent interactions with halogen bond acceptors, which are typically atoms with lone pairs of electrons like nitrogen or oxygen. mdpi.comacs.org
By co-crystallizing this compound with various acceptor molecules (e.g., pyridines, N-oxides), it is possible to engineer specific supramolecular assemblies. acs.orgrsc.org X-ray diffraction analysis of these co-crystals reveals precise information about bond lengths, bond angles, and the geometry of the halogen bond (e.g., the C-I···N or C-I···O angle), offering fundamental data on the nature and strength of these interactions. mdpi.com
| Halogen Bond Donor Example | Halogen Bond Acceptor | Interaction Type | Significance |
|---|---|---|---|
| 1,3,5-Triiodo-2,4,6-trifluorobenzene | Benzoylpyridine Isomers | I···N and I···O | Demonstrates the ability of iodo-fluoroaromatics to form co-crystals via halogen bonding. acs.org |
| Dodecafluoro-1,6-diiodohexane | Pyridine N-oxides | C−I···O⁻−N⁺ | Illustrates moderately strong halogen bonds driving the formation of 1-D polymeric structures. mdpi.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and provides a characteristic "fingerprint" for identification and functional group analysis. aip.org
The IR and Raman spectra of this compound would be rich with information. Specific bands corresponding to the stretching and bending vibrations of the C-F, C-Cl, and C-I bonds can be identified. Aromatic C=C stretching vibrations and various ring deformation modes would also be present. aip.orgdtic.mil While some modes may be active in both IR and Raman spectra, others may be exclusively active in one, making the techniques complementary.
These methods are also used as mechanistic probes. For instance, a change in the vibrational frequency of the C-I bond upon formation of a halogen bond in a co-crystal can provide evidence of the interaction and information about its strength. scholaris.ca Similarly, during a chemical reaction, the appearance of new bands corresponding to newly formed functional groups or the disappearance of reactant bands can be monitored in real-time to study reaction kinetics and mechanisms. Theoretical calculations are often used alongside experimental data to assign the observed vibrational modes to specific atomic motions within the molecule. nih.gov
| Functional Group | Typical Vibrational Frequency Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H (if present) | 3100-3000 | Stretching |
| Aromatic C=C | 1600-1450 | Ring Stretching |
| C-F | 1400-1000 | Stretching |
| C-Cl | 800-600 | Stretching |
| C-I | 600-500 | Stretching |
Future Directions and Interdisciplinary Research Frontiers for 6 Chloro 2,4 Difluoroiodobenzene
Development of Highly Regioselective and Chemoselective Transformations
The unique substitution pattern of 6-chloro-2,4-difluoroiodobenzene presents both a challenge and an opportunity for synthetic chemists. The distinct reactivity of the iodo, chloro, and fluoro groups allows for a variety of selective transformations. Future research will focus on developing novel catalytic systems and reaction conditions to achieve unparalleled control over which position on the aromatic ring reacts.
The combination of fluoro and iodo substituents enables both nucleophilic aromatic substitution (SNAr) reactions at the carbon-fluorine bonds and copper-catalyzed Ullmann-type coupling reactions at the carbon-iodine bond. researchgate.net This dual reactivity allows for the stepwise and regioselective introduction of different functional groups, leading to the synthesis of complex, multi-substituted aromatic compounds. For instance, arylation reactions of NH-heterocycles with 2,4-difluoroiodobenzene (B1295311) have been shown to yield products from both regioselective reactions and multiple substitutions. researchgate.net
Furthermore, the development of palladium-catalyzed reactions, such as the Suzuki coupling, offers a powerful tool for creating new carbon-carbon bonds with high selectivity. For example, the reaction of 2,4-difluoroiodobenzene with arylboronic acids in the presence of a palladium catalyst leads to the formation of trifluorobiphenyls with high yields. fluorine1.ru The ongoing challenge is to fine-tune these catalytic systems to control reactions at specific halogen sites, thereby avoiding mixtures of isomers and maximizing the yield of the desired product. The photolysis of 2,4-difluorohalobenzenes has also been studied, revealing that the cleavage of the carbon-halogen bond is a key process, with 2,6-difluorohalobenzenes generally reacting more readily than their 2,4-difluoro counterparts. oup.com
Sustainable and Catalyst-Efficient Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of protocols that minimize waste, reduce energy consumption, and utilize catalysts that are abundant, non-toxic, and recyclable.
A significant area of research is the move away from stoichiometric reagents towards catalytic systems. While copper and palladium are effective catalysts for many transformations involving halogenated arenes, their cost and potential toxicity are concerns. researchgate.netacs.org Future efforts will likely focus on exploring catalysts based on more earth-abundant and benign metals.
Moreover, the efficiency of existing catalytic systems can be improved. For instance, in palladium-catalyzed C-N cross-coupling reactions, the use of specific ligands can significantly enhance catalyst activity and stability, allowing for lower catalyst loadings and milder reaction conditions. acs.org The development of robust catalysts that can be easily separated from the reaction mixture and reused multiple times is a key goal for making the synthesis of derivatives of this compound more sustainable.
Exploration of Novel Reactivity in Niche Chemical Spaces
The unique electronic properties conferred by the chlorine and fluorine atoms, combined with the reactivity of the iodine atom, make this compound a candidate for exploring novel chemical transformations. Research in this area may uncover unprecedented reaction pathways and lead to the synthesis of entirely new classes of compounds.
One area of interest is the use of hypervalent iodine reagents derived from this compound. Hypervalent iodine compounds are known for their unique reactivity as oxidants and electrophiles, and they are considered environmentally friendly. nih.gov In-situ formation of difluoroiodobenzene derivatives has been proposed in catalytic systems for reactions like the synthesis of pyrrolidines. nih.gov
Another frontier is the investigation of its behavior under unconventional reaction conditions, such as photolysis or in the presence of strong organizing fields. The photolysis of similar compounds like 2,4-difluorobromobenzene has been shown to yield isomerized and brominated products in addition to simple dehalogenation, indicating complex reaction pathways. oup.com Understanding and controlling these pathways could open up new synthetic possibilities.
Computational Design and Prediction of New Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to predict its reactivity, design novel catalysts for its transformation, and identify potential applications for its derivatives.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the molecule and help rationalize its reactivity in different chemical environments. researchgate.net For example, computational studies can help predict the regioselectivity of nucleophilic aromatic substitution reactions by calculating the relative energies of the possible intermediates.
Molecular docking simulations can be used to screen virtual libraries of compounds derived from this compound for potential biological activity. researchgate.netresearchgate.net By predicting how these molecules might interact with biological targets such as proteins or enzymes, researchers can prioritize the synthesis of the most promising candidates for drug discovery. researchgate.netresearchgate.net For instance, the strength of halogen bonds, which can be influenced by fluorine substitution, is a critical factor in drug-receptor interactions and can be modeled computationally. researchgate.netump.edu.pl
Synergistic Approaches in Flow Chemistry and Artificial Intelligence for Synthesis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Chloro-2,4-difluoroiodobenzene in laboratory settings?
- Methodological Answer : The synthesis typically involves sequential halogenation and coupling reactions. For example, halogenated benzene derivatives can be synthesized via nucleophilic aromatic substitution (NAS) using iodine monochloride (ICl) in controlled conditions. Key steps include:
- Initial fluorination at the 2- and 4-positions using fluorinating agents like KF/18-crown-6.
- Subsequent iodination at the 6-position via a Sandmeyer-type reaction using CuI as a catalyst .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 4°C to prevent degradation.
- Waste Disposal : Collect halogenated waste separately and transfer to certified hazardous waste facilities for incineration .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR (δ: -110 to -120 ppm for ortho-fluorine; -140 to -150 ppm for para-fluorine) and -NMR to confirm substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- Melting Point Analysis : Compare observed melting points (e.g., 155–160°C) with literature values to verify consistency .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing chloro and fluoro groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For Suzuki-Miyaura couplings:
- Use Pd(PPh) as a catalyst with aryl boronic acids in THF/water (3:1) at 80°C.
- Monitor regioselectivity via GC-MS; the iodine atom at the 6-position serves as a directing group, favoring coupling at the para position relative to chlorine .
Q. What strategies resolve contradictions in spectroscopic data for halogenated benzene derivatives like this compound?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR data with computational simulations (DFT calculations for chemical shifts).
- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous coupling patterns.
- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm substituent positions .
Q. How can this compound be utilized in developing pharmacological agents targeting serotonin receptors?
- Methodological Answer :
- The compound serves as a precursor for synthesizing indole derivatives with affinity for 5-HT receptors. For example:
- React with hydrazine derivatives to form indole-carboxamide analogs.
- Test receptor binding using radioligand assays (e.g., H-8-OH-DPAT for 5-HT) and compare IC values with known antagonists like SB 242084 .
Q. What experimental designs minimize environmental impact when scaling up reactions involving this compound?
- Methodological Answer :
- Green Chemistry Principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF.
- Catalytic Recycling : Use immobilized Pd catalysts to reduce heavy metal waste.
- Lifecycle Assessment (LCA) : Quantify waste generation using metrics like E-factor (kg waste/kg product) and optimize solvent recovery .
Q. How can computational modeling predict the photophysical properties of this compound derivatives?
- Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Calculate excitation energies and oscillator strengths to model UV-Vis absorption spectra.
- Molecular Dynamics (MD) : Simulate solvent effects on fluorescence quantum yields using implicit solvation models (e.g., COSMO-RS).
- Benchmarking : Validate predictions against experimental data from naphthalimide-based dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
